Methyl-PEG4-Amine

Catalog No.
S8342395
CAS No.
M.F
C9H23NO5
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-PEG4-Amine

Product Name

Methyl-PEG4-Amine

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;2-methoxyethanamine

Molecular Formula

C9H23NO5

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C6H14O4.C3H9NO/c7-1-3-9-5-6-10-4-2-8;1-5-3-2-4/h7-8H,1-6H2;2-4H2,1H3

InChI Key

AKMRMFVRBSGZKM-UHFFFAOYSA-N

SMILES

COCCN.C(COCCOCCO)O

Canonical SMILES

COCCN.C(COCCOCCO)O

Methyl-Polyethylene Glycol 4-Amine is a specialized compound characterized by a polyethylene glycol backbone with four ethylene glycol units, terminated with a methyl group and an amine functional group. This compound is often utilized in bioconjugation applications due to its hydrophilic properties, which enhance solubility and reduce nonspecific binding in biological systems. Methyl-Polyethylene Glycol 4-Amine is primarily used in the modification of proteins and surfaces, facilitating the attachment of various biomolecules while maintaining their biological activity.

  • N-Hydroxysuccinimide Ester Reaction: The amine group can react with N-hydroxysuccinimide esters, forming stable amide bonds with proteins or other biomolecules. This reaction is crucial for PEGylation, enhancing the stability and solubility of therapeutic proteins .
  • Amine Coupling: The amine group can undergo coupling reactions with activated carboxylic acids or other electrophiles, allowing for the formation of diverse bioconjugates .
  • Hydrolysis: In the presence of water, Methyl-Polyethylene Glycol 4-Amine can hydrolyze under certain conditions, releasing the amine and forming hydroxylated PEG derivatives.

Methyl-Polyethylene Glycol 4-Amine exhibits several biological activities:

  • Biocompatibility: Due to its non-toxic and non-immunogenic nature, this compound is well-tolerated in biological systems, making it suitable for drug delivery and therapeutic applications.
  • Protein Stabilization: PEGylation with Methyl-Polyethylene Glycol 4-Amine can protect proteins from proteolytic degradation, extending their half-life in circulation .
  • Reduced Immunogenicity: The incorporation of polyethylene glycol moieties can minimize immune responses against therapeutic proteins, enhancing their efficacy in clinical settings.

The synthesis of Methyl-Polyethylene Glycol 4-Amine typically involves:

  • Polymerization: Ethylene oxide is polymerized to form polyethylene glycol chains. The desired length (four units) is achieved through controlled polymerization techniques.
  • Functionalization: The terminal hydroxyl groups of the polyethylene glycol are converted into amines through reductive amination or direct amination processes.
  • Purification: The final product is purified using methods such as dialysis or chromatography to remove unreacted starting materials and by-products.

Methyl-Polyethylene Glycol 4-Amine has diverse applications, including:

  • Protein PEGylation: Used to modify therapeutic proteins to improve their pharmacokinetic properties.
  • Surface Modification: Employed in creating hydrophilic surfaces that reduce nonspecific binding in biosensors and diagnostic devices .
  • Drug Delivery Systems: Incorporated into nanoparticles or liposomes to enhance drug solubility and stability.

Studies on Methyl-Polyethylene Glycol 4-Amine have shown its ability to interact with various biomolecules:

  • Affinity Studies: It has been demonstrated that Methyl-Polyethylene Glycol 4-Amine can effectively bind to primary amines on proteins, facilitating targeted drug delivery.
  • Kinetic Analysis: Kinetic studies reveal that the reaction rates of Methyl-Polyethylene Glycol 4-Amine with different substrates can vary based on pH and temperature conditions.

Methyl-Polyethylene Glycol 4-Amine shares structural similarities with other polyethylene glycol derivatives but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting its uniqueness:

Compound NameStructureUnique Features
Methyl-Polyethylene Glycol 8-AminePEG chain with eight unitsLonger chain provides enhanced solubility but may increase steric hindrance.
Methyl-Polyethylene Glycol 12-AminePEG chain with twelve unitsFurther increased hydrophilicity; may impact protein interactions differently.
Azido-Polyethylene Glycol 4-AminePEG chain with azide groupEnables click chemistry applications for bioconjugation.
Methyltetrazine-PEG4-AminePEG chain linked to tetrazineUseful in bioorthogonal labeling due to reactive tetrazine moiety.

These comparisons illustrate that while Methyl-Polyethylene Glycol 4-Amine shares common features with other compounds, its specific chain length and terminal functional groups provide distinct advantages for particular applications in bioconjugation and drug delivery.

Synthetic Pathways for mPEG4-Amine Derivatives

The synthesis of Methyl-PEG4-Amine (CAS 85030-56-4) typically involves multi-step functionalization of polyethylene glycol backbones. A prevalent strategy begins with the mesylation of hydroxyl-terminated PEG4, followed by azidation and subsequent reduction to yield the amine terminus. For example, α-methoxy-ω-hydroxy PEG4 is first converted to its mesylate derivative using methanesulfonyl chloride, enabling nucleophilic displacement with sodium azide to form the azido intermediate. Reduction with zinc (Zn) in the presence of ammonium chloride (NH₄Cl) achieves >99% end-group conversion to the amine.

An alternative route involves protective group chemistry. For instance, tert-butoxycarbonyl (BOC)-protected PEG4-amines are deprotected using trifluoroacetic acid (TFA), followed by coupling with active esters like N-hydroxysuccinimide (NHS) to stabilize the amine group. This method ensures high yields (82–99%) and minimizes side reactions, as evidenced by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Comparative Synthetic Routes for Methyl-PEG4-Amine

MethodReagentsYield (%)Purity (%)Key Reference
Mesylation-AzidationMsCl, NaN₃, Zn/NH₄Cl95>99
BOC DeprotectionTFA, NHS/EDCI8898

Optimization Strategies for Large-Scale Production

Scaling Methyl-PEG4-Amine synthesis requires addressing thermodynamic barriers and reagent efficiency. Key optimizations include:

  • Solvent Selection: Dichloromethane (DCM) is preferred for mesylation and azidation due to its inertness and ability to dissolve PEG intermediates.
  • Catalyst Use: Formic acid (HCOOH) reduces energy barriers in coupling reactions, as demonstrated in prebiotic amino acid synthesis models. For example, HCOOH-catalyzed dehydration of aminomethanol lowers the Gibbs free energy barrier from 51.2 to 40.9 kcal mol⁻¹.
  • Temperature Control: Room-temperature (20°C) reactions minimize degradation of heat-sensitive intermediates, such as maleimide derivatives.

Industrial-scale protocols from Tokyo Chemical Industry highlight refrigerated storage (0–10°C) and inert gas environments to prevent oxidation. These measures ensure batch consistency, with molecular weights verified via size exclusion chromatography (SEC).

Analytical Techniques for Purity Assessment

Accurate characterization of Methyl-PEG4-Amine relies on complementary analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methyl group signal (δ = 3.38 ppm) and terminal amine protons (δ = 2.88 ppm) confirm end-group fidelity. Integration ratios between PEG backbone protons (δ = 3.64 ppm) and terminal groups determine molecular weight.
    • ¹³C NMR: Resonances at 70–75 ppm correlate with ether linkages, while 40–45 ppm signals indicate amine carbons.
  • Gas Chromatography (GC): Purity assessments achieve >98% accuracy by quantifying residual solvents and byproducts.

  • Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS resolves PEG oligomers, with deviations <1 Da confirming monodispersity.

Table 2: Analytical Performance Metrics

TechniqueParameter MeasuredPrecisionLimitations
¹H NMRMolecular weight, purity±2%Overlap in PEG signals
GCSolvent residues±0.5%Volatility required
MALDI-ToFOligomer distribution±0.1 DaMatrix interference

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

225.15762283 g/mol

Monoisotopic Mass

225.15762283 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-01-05

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